molecular formula C12H17ClN2 B2828857 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride CAS No. 172896-29-6

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2828857
CAS No.: 172896-29-6
M. Wt: 224.73
InChI Key: HYNOHCJIDZTQLB-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a substituted indole derivative featuring a dimethylated indole core with an ethylamine side chain at the 3-position, protonated as a hydrochloride salt.

Properties

IUPAC Name

2-(1,5-dimethylindol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2;/h3-4,7-8H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNOHCJIDZTQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux in methanol, yielding the corresponding tricyclic indole . The reaction conditions are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a fundamental approach due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Scientific Research Applications

The applications of 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can be categorized into several domains:

1. Medicinal Chemistry

  • Therapeutic Potential : Investigated for its potential in treating neurological disorders due to its interaction with serotonin receptors (5-HT2A), which are implicated in mood regulation and anxiety disorders.
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through mechanisms involving apoptosis induction in cancer cells .

2. Pharmacology

  • Receptor Interaction : The compound acts as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its activity at serotonin receptors may contribute to its antidepressant effects .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of ischemic stroke and neurodegenerative diseases .

3. Chemical Synthesis

  • Building Block for Indole Derivatives : Used as a precursor in the synthesis of more complex indole derivatives, which are valuable in drug development and chemical research.

Biological Activities

Research studies have highlighted several biological activities associated with this compound:

Activity TypeDescription
AntidepressantModulates serotonin signaling pathways, potentially alleviating depression.
AnticancerInduces apoptosis in cancer cell lines; further studies needed for validation.
NeuroprotectiveExhibits protective effects against neuronal damage in ischemic conditions.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride in an ischemic stroke model using rat cortical neurons. The compound was administered post-injury and demonstrated a significant reduction in infarct size and neuronal death compared to control groups .

Case Study 2: Antidepressant Activity

Another study focused on the antidepressant-like effects of the compound in animal models of depression. Results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting a potential mechanism for mood enhancement .

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular processes and signaling pathways . Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following compounds share structural similarities with 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, differing primarily in substituents, functional groups, or molecular weight.

2-(5-Nitro-1H-indol-3-yl)ethan-1-amine Hydrochloride

  • Molecular Formula : C₁₀H₁₂ClN₃O₂
  • Molecular Weight : 241.68 g/mol
  • Substituents: A nitro (-NO₂) group at the 5-position of the indole ring.
  • Key Differences: The nitro group introduces strong electron-withdrawing effects, altering electronic properties and reactivity compared to methyl groups. Higher molecular weight (241.68 vs. ~228.7 g/mol for the dimethyl variant, estimated). Potential applications in nitration-sensitive reactions or as a precursor for further functionalization .

2-(6-Methyl-1H-indol-3-yl)acetic Acid

  • Molecular Formula: C₁₁H₁₁NO₂
  • Molecular Weight : 189.21 g/mol
  • Substituents : A methyl group at the 6-position and a carboxylic acid (-COOH) group at the 3-position.
  • Key Differences :
    • The carboxylic acid group confers acidity (pKa ~4-5) and hydrogen-bonding capacity, unlike the basic amine in the target compound.
    • Lower molecular weight and altered solubility profile (likely more polar due to -COOH).
    • Used in peptide synthesis or as a ligand in metal coordination chemistry .

2-(2,5-Dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine Hydrochloride

  • Molecular Formula: Not explicitly stated, but estimated as C₁₈H₂₂ClN₃O (based on structure).
  • Substituents : Methyl groups at indole 2- and 5-positions, plus a furan-2-ylmethyl moiety on the ethylamine side chain.
  • Dual heterocyclic (indole + furan) structure may enhance π-π stacking interactions in receptor binding. Applications in multi-target drug design or as a chiral building block .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-(1,5-Dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₂H₁₇ClN₂ ~228.7 (estimated) 1,5-dimethyl indole, ethylamine HCl Basic amine; potential CNS activity due to indole scaffold
2-(5-Nitro-1H-indol-3-yl)ethan-1-amine hydrochloride C₁₀H₁₂ClN₃O₂ 241.68 5-nitro indole Electron-deficient core; nitro group enables redox-sensitive applications
2-(6-Methyl-1H-indol-3-yl)acetic acid C₁₁H₁₁NO₂ 189.21 6-methyl indole, carboxylic acid Acidic; suitable for conjugation or metal chelation
2-(2,5-Dimethyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethan-1-amine HCl ~C₁₈H₂₂ClN₃O ~339.8 (estimated) 2,5-dimethyl indole, furan-methyl Bulky substituent; potential dual-target ligand

Biological Activity

2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, a compound belonging to the indole family, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H16N2
  • IUPAC Name : 2-(1,5-dimethylindol-3-yl)ethanamine hydrochloride
  • CAS Number : 172896-29-6
  • Molecular Structure : The compound features a dimethylated indole structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an agonist or antagonist at specific sites, influencing cellular signaling pathways. Notably, similar compounds have shown activity at serotonin receptors (5-HT2A), which are implicated in mood regulation and other neurological functions .

Biological Activities

Research indicates that 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride exhibits several biological activities:

1. Anticancer Activity

Studies have demonstrated that derivatives of indole compounds can selectively inhibit the growth of cancer cells. For instance, related indole compounds have shown preferential suppression of rapidly dividing cancer cell lines such as A549 (lung cancer) while exhibiting minimal effects on normal fibroblast cells .

2. Neuropharmacological Effects

The compound may influence neuropharmacological pathways, particularly those involving serotonin. Similar indole derivatives have been explored for their potential antidepressant effects by modulating serotonin receptor activity .

3. Antimicrobial Properties

Research has indicated that certain indole derivatives possess antimicrobial activity against various pathogens. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Derivatives showed significant inhibition of A549 cell growth with minimal cytotoxicity towards non-tumor cells .
Neuropharmacological Studies Indole derivatives exhibited binding affinity to serotonin receptors, suggesting potential antidepressant properties .
Antimicrobial Activity Indole analogs demonstrated effective inhibition against MRSA strains with MIC values as low as 1 µg/mL .

Q & A

Q. What are the established synthetic routes for 2-(1,5-dimethyl-1H-indol-3-yl)ethan-1-amine hydrochloride, and how can reaction conditions be optimized for high yield?

The compound is synthesized via the Fischer indole synthesis, starting with phenylhydrazine hydrochloride and cyclohexanone in methanol under reflux with methanesulfonic acid as a catalyst. Optimization focuses on temperature control (reflux at ~65–70°C), solvent purity, and stoichiometric ratios to minimize byproducts. Prolonged reaction times (12–24 hours) improve yield, while post-synthesis purification via recrystallization ensures >95% purity .

Q. What are the primary biological activities associated with this compound, and what experimental models are used to validate them?

Key biological activities include:

  • Antidepressant potential : Modulates serotonin receptors (5-HT2A) in rodent models of depression (e.g., forced swim test).
  • Anticancer activity : Induces apoptosis in human cancer cell lines (e.g., MCF-7 breast cancer cells) via caspase-3 activation.
  • Neuroprotective effects : Tested in rat cortical neuron models of ischemic stroke, showing reduced glutamate-induced excitotoxicity. Experimental validation relies on receptor binding assays, flow cytometry for apoptosis, and immunohistochemistry for neuroprotection markers .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility compared to the free base, critical for in vitro assays. The 1,5-dimethyl substitution on the indole ring reduces metabolic degradation by cytochrome P450 enzymes, improving plasma stability. Stability tests (e.g., HPLC under physiological pH) confirm >80% integrity after 24 hours .

Advanced Research Questions

Q. What methodological strategies resolve contradictions in reported receptor binding affinities (e.g., 5-HT2A vs. other serotonin receptors)?

Discrepancies arise from assay variability (e.g., radioligand choice, cell membrane preparation methods). To address this:

  • Use competitive binding assays with standardized ligands (e.g., ketanserin for 5-HT2A).
  • Compare results across multiple cell lines (e.g., HEK293 vs. CHO cells) to isolate receptor-specific effects.
  • Apply computational docking studies to predict binding modes and validate with site-directed mutagenesis .

Q. How can the neuroprotective mechanism of this compound be distinguished from off-target effects in complex models?

  • Employ knockout models (e.g., 5-HT2A receptor-null mice) to isolate receptor-mediated effects.
  • Use multi-omics profiling (transcriptomics, metabolomics) to identify pathway-specific changes (e.g., BDNF upregulation).
  • Validate with selective inhibitors (e.g., ritanserin for 5-HT2A) in ex vivo brain slice models .

Q. What experimental designs are optimal for evaluating its anticancer activity while minimizing false positives from cytotoxicity?

  • Use clonogenic assays to distinguish apoptosis from general cytotoxicity.
  • Pair with synergy studies (e.g., combined with doxorubicin) to assess additive effects.
  • Validate target engagement via Western blot for apoptosis markers (e.g., cleaved PARP) and mitochondrial membrane potential assays .

Methodological Recommendations

  • For structural analysis : Use single-crystal X-ray diffraction (SHELX suite) to resolve stereochemistry and validate purity .
  • For in vivo studies : Prioritize pharmacokinetic profiling (e.g., Cmax, half-life) in rodent models to guide dosing regimens .
  • For mechanistic studies : Combine patch-clamp electrophysiology (for ion channel effects) with calcium imaging to map receptor signaling pathways .

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